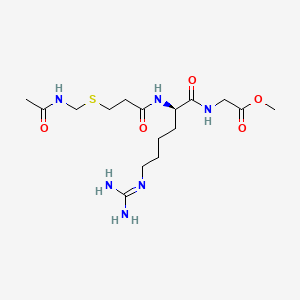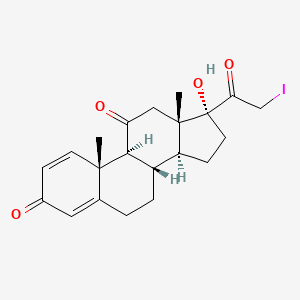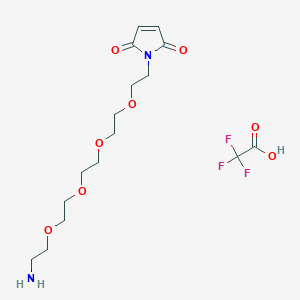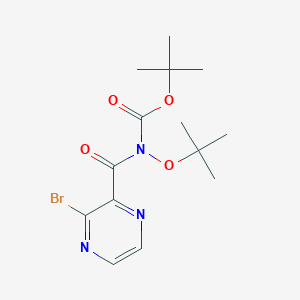
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is a complex organic compound that features a pyrazine ring substituted with a bromine atom and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent bromination. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Deprotection: The primary amine or alcohol corresponding to the original protected group.
Applications De Recherche Scientifique
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action for tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl bromoacetate: Another brominated compound used in organic synthesis.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a different core structure but similar protecting group.
Uniqueness
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is unique due to its combination of a brominated pyrazine ring and a tert-butyl carbamate group. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C14H20BrN3O4 |
|---|---|
Poids moléculaire |
374.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromopyrazine-2-carbonyl)-N-[(2-methylpropan-2-yl)oxy]carbamate |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-12(20)18(22-14(4,5)6)11(19)9-10(15)17-8-7-16-9/h7-8H,1-6H3 |
Clé InChI |
QGMMJBIKWPHNBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C(=O)C1=NC=CN=C1Br)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



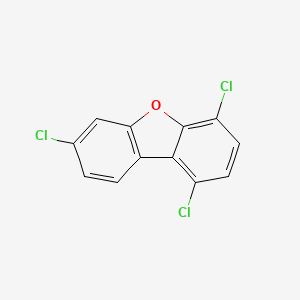
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)
![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)

